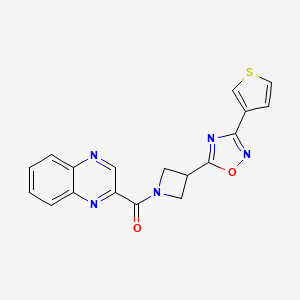
Quinoxalin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Quinoxalin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H13N5O2S and its molecular weight is 363.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Quinoxalin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a complex organic compound that combines quinoxaline and oxadiazole moieties. This structure suggests potential biological activities, particularly in antimicrobial, anticancer, and anti-inflammatory domains. This article reviews the current understanding of its biological activity based on diverse research findings.
Chemical Structure
The compound consists of several functional groups that contribute to its biological properties:
- Quinoxaline : Known for its diverse pharmacological activities.
- Oxadiazole : Often associated with antimicrobial and anticancer properties.
- Azetidine : A four-membered ring that can enhance bioactivity.
Antimicrobial Activity
Research indicates that derivatives containing oxadiazole structures exhibit significant antimicrobial properties. For instance, compounds similar to quinoxalin derivatives have shown enhanced activity against various bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism often involves inhibition of DNA gyrase, crucial for bacterial replication .
| Compound | Activity Against | Reference |
|---|---|---|
| Quinoxalin derivative | Staphylococcus aureus | |
| Quinoxalin derivative | Pseudomonas aeruginosa |
Anticancer Activity
Quinoxaline derivatives have been widely studied for their anticancer properties. Notably, compounds with similar structural features have demonstrated cytotoxic effects on various cancer cell lines. For example, a study showed that certain quinoxaline derivatives induced apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and interference with the cell cycle .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 0.90 | Induction of apoptosis via ROS generation |
| MCF7 (Breast) | 1.81 | Cell cycle arrest in G2/M phase |
| SKOV3 (Ovarian) | 3.32 | Disruption of microtubule function |
Anti-inflammatory Activity
Quinoxaline derivatives have also been reported to exhibit anti-inflammatory effects by inhibiting specific pathways involved in inflammation. For instance, some studies indicate that these compounds can downregulate pro-inflammatory cytokines and inhibit NF-kB signaling pathways .
Case Studies
- Antimicrobial Efficacy : A study assessed a series of quinoxaline derivatives against resistant bacterial strains. The results highlighted that certain modifications in the quinoxaline structure significantly enhanced their antimicrobial potency compared to standard antibiotics .
- Cytotoxicity in Cancer Models : In vitro studies on various cancer cell lines revealed that specific quinoxaline derivatives not only inhibited cell proliferation but also induced apoptosis through mechanisms involving mitochondrial dysfunction and ROS production .
Properties
IUPAC Name |
quinoxalin-2-yl-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O2S/c24-18(15-7-19-13-3-1-2-4-14(13)20-15)23-8-12(9-23)17-21-16(22-25-17)11-5-6-26-10-11/h1-7,10,12H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCKAFCWIPMKKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NC3=CC=CC=C3N=C2)C4=NC(=NO4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














